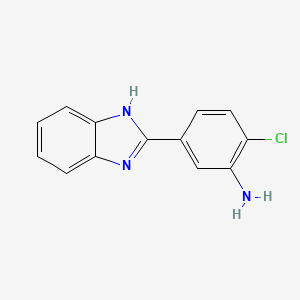

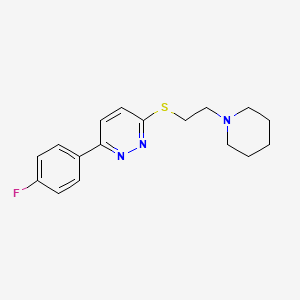

5-(1H-benzimidazol-2-yl)-2-chloroaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

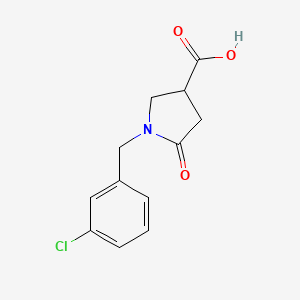

The compound 5-(1H-benzimidazol-2-yl)-2-chloroaniline is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This class of compounds is known for its wide range of biological activities, including antihypertensive and antimicrobial properties. The presence of a chloroaniline group in the molecule suggests potential for bioactivity, as chlorinated aromatic compounds often exhibit various pharmacological activities.

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. In one study, 4-chloro-o-phenylenediamine was condensed with anthranilic acid in the presence of Polyphosphoric acid and different aryl aldehydes compounds with a biphenyl tetrazole ring . Another synthesis pathway involves the reaction of quinoline derivatives with hydrazine hydrate in ethanol and glacial acetic acid to produce 2-chloro-3-[3-(6-methyl-1H-benzimidazol-2-yl)-4,5-dihydro-1H-pyrazol-5yl]quinoline . These methods highlight the versatility in synthesizing benzimidazole derivatives with various substituents.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is confirmed using spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass spectrometry. The presence of specific functional groups is analyzed by IR spectroscopy, while the determination of the structure is further supported by NMR (both 1H and 13C) and Mass spectroscopy . These techniques provide detailed information about the molecular framework and substitution patterns on the benzimidazole core.

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The studies do not detail specific reactions for 5-(1H-benzimidazol-2-yl)-2-chloroaniline, but the general reactivity of such compounds can include interactions with nucleophiles or electrophiles, depending on the substituents present on the benzimidazole ring and the chloroaniline moiety. The reactivity can be exploited to further modify the compound for increased biological activity or to study structure-activity relationships.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their biological activity and pharmacokinetic profile. The antimicrobial activity of these compounds is often assessed using methods like the cup plate method, and their antihypertensive activity is evaluated through blood pressure measurements in vivo . Additionally, the antiinflammatory activity of related benzimidazole-2-thione derivatives has been evaluated using the carrageenan-induced rat paw edema model, indicating the potential for antiinflammatory properties in similar compounds .

Aplicaciones Científicas De Investigación

DNA Topoisomerase I Inhibition

Benzimidazole derivatives, including those related to 5-(1H-benzimidazol-2-yl)-2-chloroaniline, have been identified as potent inhibitors of mammalian type I DNA topoisomerases. These enzymes are crucial for DNA replication and cell division, making benzimidazole derivatives valuable for cancer research and therapy development (Alpan, Gunes, & Topçu, 2007).

Antimicrobial Activity

Benzimidazole compounds have been synthesized and evaluated for their antimicrobial properties against a range of bacteria and fungi. The structure-activity relationship (SAR) analysis of these compounds indicates the importance of substituents on the benzimidazole core for antimicrobial efficacy (Salahuddin et al., 2017).

Anticancer Evaluation

Several studies have explored the anticancer potential of benzimidazole derivatives. For instance, compounds synthesized from benzimidazole have shown promising activity against various cancer cell lines, highlighting their potential as leads for the development of new cancer therapies (Salahuddin et al., 2014).

Anti-Diabetic Studies

Benzimidazole-pyrazoline hybrid molecules have been synthesized and screened for their α-glucosidase inhibition activity, showing potential for the development of new anti-diabetic medications (Ibraheem et al., 2020).

Synthesis and Evaluation of Antimicrobial Agents

A wide variety of benzimidazole derivatives have been synthesized and screened for their potential as antimicrobial agents. Some of these compounds have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains, suggesting their utility in addressing antibiotic resistance (Alasmary et al., 2015).

Anti-Inflammatory Activity

The anti-inflammatory properties of benzimidazole derivatives have been investigated, with some compounds displaying significant activity in models of inflammation. This makes them candidates for the development of new anti-inflammatory drugs (Ganji & Agrawal, 2020).

Direcciones Futuras

: Khanum, G., Ali, A., Shabbir, S., et al. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-benzimidazol-1-yl)-methyl]benzoic Acid. Crystals, 12(3), 337. DOI: 10.3390/cryst12030337 : Frontiers in Pharmacology. (2021). A Comprehensive Account on Recent Progress in Benzimidazole Against HIV. DOI: 10.3389/fphar.2021.762807 : Sigma-Aldrich. (n.d.). (5-Chloro-1H-benzimidazol-2-yl)methanol. Product Information

Propiedades

IUPAC Name |

5-(1H-benzimidazol-2-yl)-2-chloroaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3/c14-9-6-5-8(7-10(9)15)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSHHUWPYKZAALV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC(=C(C=C3)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1H-benzimidazol-2-yl)-2-chloroaniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2541428.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2541431.png)

![(E)-N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2541433.png)

![N-[4-(4-methoxypiperidin-1-yl)phenyl]-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2541446.png)

![Ethyl 3-{bicyclo[2.2.1]heptan-2-yl}prop-2-enoate](/img/structure/B2541449.png)